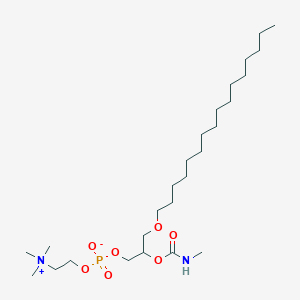
Methylcarbamyl-paf
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylcarbamyl-paf (MC-paf) is a synthetic compound that belongs to the class of platelet-activating factor (PAF) antagonists. It was first synthesized in the early 1990s and has since been used extensively in scientific research to study the physiological and biochemical effects of PAF on various biological systems.
作用機序
The mechanism of action of Methylcarbamyl-paf involves its ability to bind to the PAF receptor and block the binding of PAF. PAF is a potent inflammatory mediator that plays a role in a wide range of physiological and pathological processes. By blocking the binding of PAF, Methylcarbamyl-paf can prevent the activation of downstream signaling pathways and reduce the inflammatory response.
生化学的および生理学的効果
Methylcarbamyl-paf has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce the expression of adhesion molecules, and prevent the activation of inflammatory cells. Methylcarbamyl-paf has also been shown to have cardioprotective effects, including reducing myocardial infarct size and improving cardiac function.
実験室実験の利点と制限
The use of Methylcarbamyl-paf in lab experiments has several advantages. It is a potent and specific inhibitor of PAF, which allows for the study of the role of PAF in various biological systems. Methylcarbamyl-paf is also stable and can be stored for long periods, which makes it a convenient tool for researchers. However, there are also limitations to the use of Methylcarbamyl-paf. It is a synthetic compound that may not fully replicate the effects of endogenous PAF. Additionally, the use of Methylcarbamyl-paf may not be appropriate for all biological systems, and alternative inhibitors may be required.
将来の方向性
There are several future directions for research on Methylcarbamyl-paf. One area of interest is the role of PAF in cancer progression and metastasis. Methylcarbamyl-paf has been shown to inhibit the growth and migration of cancer cells in vitro, and further studies are needed to determine its potential as a therapeutic agent for cancer. Another area of interest is the development of more potent and selective PAF inhibitors. The synthesis of new compounds with improved pharmacological properties may lead to the development of new drugs for the treatment of inflammatory diseases and other conditions. Finally, the use of Methylcarbamyl-paf in combination with other inhibitors may provide new insights into the complex signaling pathways involved in inflammation and other biological processes.
Conclusion
Methylcarbamyl-paf is a synthetic compound that has been used extensively in scientific research to study the role of PAF in various biological systems. Its ability to block the binding of PAF to its receptor has made it a valuable tool for investigating the biochemical and physiological effects of PAF. While there are limitations to its use, Methylcarbamyl-paf has provided valuable insights into the role of PAF in inflammation, cardiovascular disease, and cancer. Further research on Methylcarbamyl-paf and other PAF inhibitors may lead to the development of new drugs for the treatment of a wide range of conditions.
合成法
The synthesis of Methylcarbamyl-paf involves several steps, including the protection of the hydroxyl group at position 1 of the PAF molecule, the formation of the carbamate group at position 2, and the deprotection of the hydroxyl group. The final product is obtained after purification by column chromatography. The synthesis of Methylcarbamyl-paf is a complex process that requires expertise in organic chemistry and specialized equipment.
科学的研究の応用
Methylcarbamyl-paf has been used extensively in scientific research to study the role of PAF in various biological systems. It has been shown to be effective in inhibiting the binding of PAF to its receptor, thereby preventing the activation of downstream signaling pathways. Methylcarbamyl-paf has been used in studies on inflammation, cardiovascular disease, and cancer, among others.
特性
CAS番号 |
111057-91-1 |
|---|---|
製品名 |
Methylcarbamyl-paf |
分子式 |
C26H55N2O7P |
分子量 |
538.7 g/mol |
IUPAC名 |
[3-hexadecoxy-2-(methylcarbamoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H55N2O7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-32-23-25(35-26(29)27-2)24-34-36(30,31)33-22-20-28(3,4)5/h25H,6-24H2,1-5H3,(H-,27,29,30,31) |
InChIキー |
FNFHZBKBDFRYHS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC |
正規SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC |
同義語 |
1-HMC-GPC 1-O-hexadecyl-2-N-methylcarbamyl-glycerophosphocholine 1-O-hexadecyl-2-N-methylcarbamylphosphatidylcholine carbamyl-platelet-activating factor methylcarbamyl-PAF N-carbamyl-PAF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



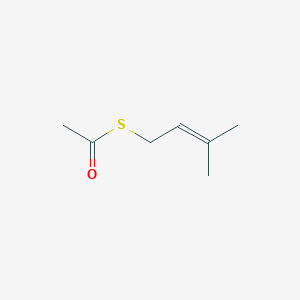
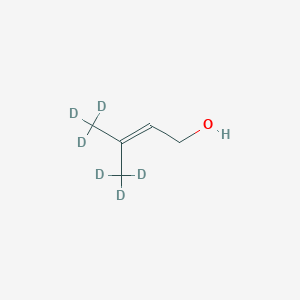
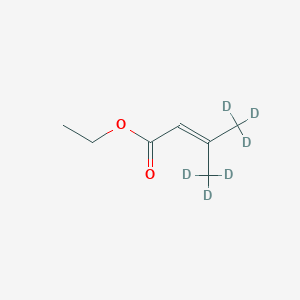
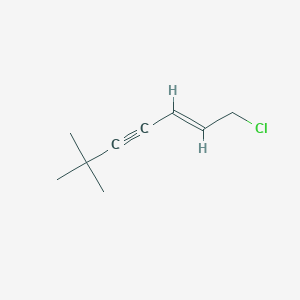
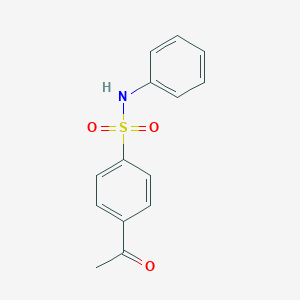
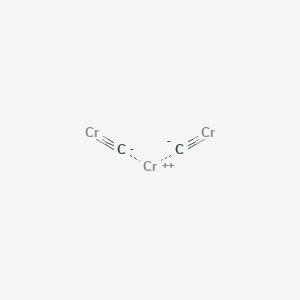

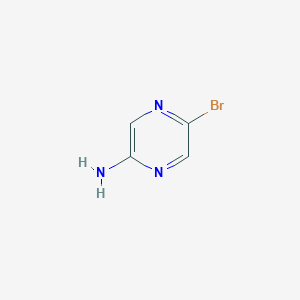
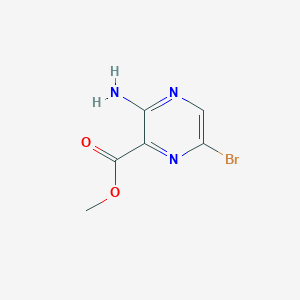
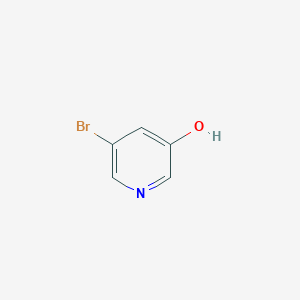
![3-(3-Isopropyl-5-methyl-[1,2,4]triazol-4-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B18008.png)
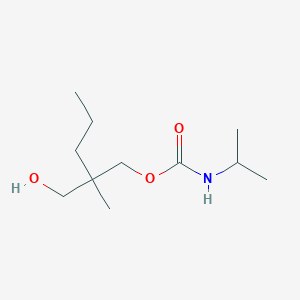
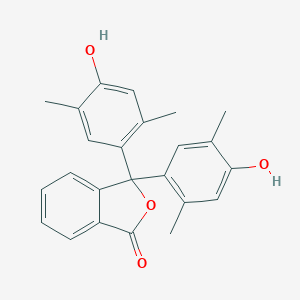
![Imidazo[1,2-a]pyridin-8-ol hydrochloride](/img/structure/B18017.png)